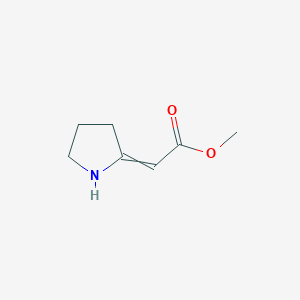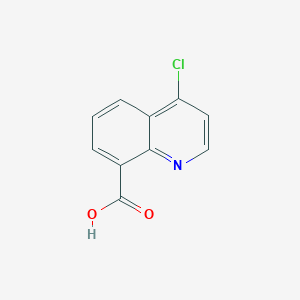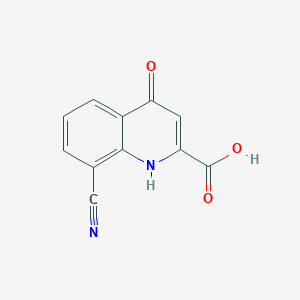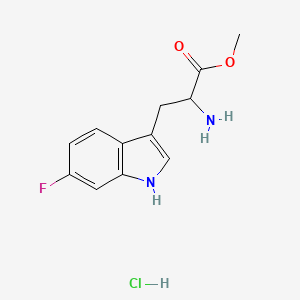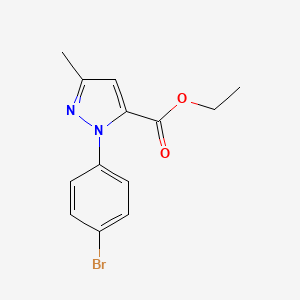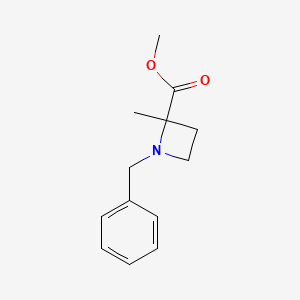
Methyl 1-benzyl-2-methylazetidine-2-carboxylate
Übersicht
Beschreibung
“Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is a chemical compound with the CAS Number: 681456-87-1. It has a molecular weight of 219.28 . The IUPAC name for this compound is methyl 1-benzyl-2-methylazetidine-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is 1S/C13H17NO2/c1-13 (12 (15)16-2)8-9-14 (13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 1-benzyl-2-methylazetidine-2-carboxylate” is a compound that is stored in the refrigerator . and is in the physical form of oil .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Isomeric Analogs
Methyl 1-benzyl-2-methylazetidine-2-carboxylate plays a crucial role in the synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine. This compound is significant in the study of abnormally high molecular weight polypeptides. The synthesis process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to compounds like 1-benzyl-2-carbomethoxy-4-methyl-azetidine. These compounds are pivotal in understanding and creating new isomeric structures in organic chemistry (Soriano, Podraza, & Cromwell, 1980).
2. Biotransformation and Enantioselective Synthesis
The compound is used in biotransformation processes, particularly in the synthesis of azetidine-2-carboxylic acids and their amide derivatives. These biotransformations are highly efficient and enantioselective, demonstrating the compound's utility in creating chiral molecules. These processes are crucial for developing pharmaceuticals and understanding biological transformations (Leng et al., 2009).
3. Creation of Functionalized Molecular Scaffolds
Methyl 1-benzyl-2-methylazetidine-2-carboxylate aids in the creation of functionalized molecular scaffolds, like 1,4-benzodiazepine derivatives. These scaffolds are essential in synthetic and medicinal chemistry, allowing for the development of new drugs and therapeutic agents. The versatility of these scaffolds in chemical manipulations highlights the compound's importance in drug discovery (Wang, Guo, Wang, Huang, & Wang, 2008).
4. Development of Pseudopeptide Foldamers
The compound also finds application in the development of pseudopeptide foldamers. These foldamers, like benzyl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, exhibit unique three-dimensional structures. They have potential applications in various fields, including biomaterials and nanotechnology, due to their robust structural properties (Tomasini et al., 2003).
5. Glycosidase Inhibition and Antimicrobial Properties
Further research shows the synthesis of azetidine iminosugars from d-glucose, leading to compounds like 3-hydroxy-N-methylazetidine-2-carboxylic acid. These compounds have significant glycosidase inhibitory activity, making them potential candidates for pharmaceutical applications, particularly in the treatment of diseases related to enzyme dysfunction (Lawande et al., 2015). Additionally, 7-azetidinylquinolones exhibit notable antibacterial properties, suggesting the potential of these derivatives in combating bacterial infections (Frigola et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-benzyl-2-methylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMCHHETIEPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-2-methylazetidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



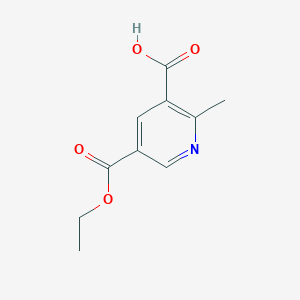
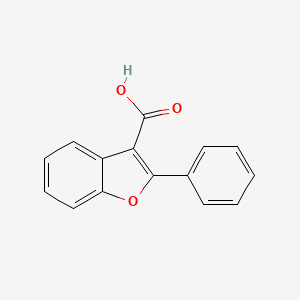
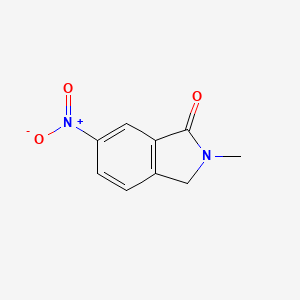
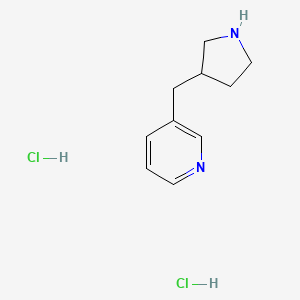
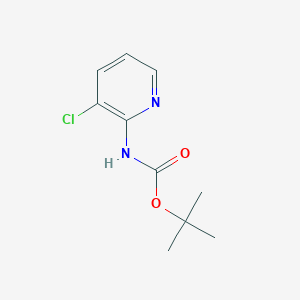


![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
